molecular formula C10H10Cl2N2 B1357581 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride CAS No. 86718-09-4

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride

Cat. No. B1357581
CAS RN: 86718-09-4
M. Wt: 229.1 g/mol
InChI Key: TUBLLDREIYZEDF-UHFFFAOYSA-N
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Description

“1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride” is a chemical compound with the molecular formula C10H9ClN2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride” is 229.11 . The InChI code is 1S/C10H9ClN2.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2;1H .


Physical And Chemical Properties Analysis

“1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride” is a solid substance . It has a melting point of 176-178°C . The compound is stored at room temperature .

Scientific Research Applications

Antifungal Properties

1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride has been synthesized and identified for its antifungal properties. A study by Ogata et al. (1983) reported that topical application of its cream and gel formulations demonstrated high efficacy against guinea pig dermatophytosis (Ogata et al., 1983).

Synthesis for Biochemical Applications

The compound has been synthesized for use in biochemical applications. Dago et al. (2016) described a four-step synthesis process for a derivative of 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, demonstrating its utility in probing tools for Store-Operated Calcium Entry (SOCE) assays (Dago et al., 2016).

Chemical Synthesis and Characterization

Efficient synthesis and characterization of similar compounds have been documented. For instance, Kudzma and Turnbull (1991) reported an expedient synthesis of a related compound, highlighting its significance in chemical research (Kudzma & Turnbull, 1991).

Thermochemical Properties

The thermochemical properties of phenyl-substituted imidazoles, including derivatives of 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been studied for their biological activity and practical applications. Emel’yanenko et al. (2017) conducted research on the vapor pressures and standard enthalpies of vaporization of these compounds (Emel’yanenko et al., 2017).

Corrosion Inhibition

Research has been conducted on the application of imidazole-based molecules, including derivatives of 1-(4-(Chloromethyl)phenyl)-1H-imidazole, as corrosion inhibitors. A study by Costa et al. (2021) demonstrated their effectiveness in inhibiting carbon steel corrosion in an acidic medium (Costa et al., 2021).

Photophysical and Electrochemical Properties

Phenyl-imidazole-based ligands, which can include derivatives of 1-(4-(Chloromethyl)phenyl)-1H-imidazole, have been used in bis-cyclometalated iridium complexes to study their photophysical and electrochemical properties. This research by Baranoff et al. (2011) highlights the significance of these compounds in material sciences (Baranoff et al., 2011).

Antimicrobial Agents

The compound and its derivatives have been synthesized and evaluated as potent antimicrobial agents. Narwal et al. (2012) synthesized various derivatives and tested them for antimicrobial activities, highlighting the broad applications of these compounds in clinical medicine (Narwal et al., 2012).

Central Nervous System Activity

Research has also explored the central nervous system activity of imidazole derivatives. A 2022 study investigated the sedative activity and central nervous system depressant action of 1-aryl-2-thiomethylene benzimidazol-2-yl-4-(phenyl/p-chlorophenyl)-imidazoles, which are related to 1-(4-(Chloromethyl)phenyl)-1H-imidazole (Letters in Applied NanoBioScience, 2022).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . The hazard statements associated with the compound are H315, H318, and H335 , which indicate that it can cause skin irritation, eye damage, and respiratory irritation, respectively .

properties

IUPAC Name

1-[4-(chloromethyl)phenyl]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBLLDREIYZEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600002
Record name 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86718-09-4
Record name 1H-Imidazole, 1-[4-(chloromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86718-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Chloromethyl)phenyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(chloromethyl)phenyl]-1H-imidazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred solution of 11.3 parts of 4-(1H-imidazol-1-yl)benzenemethanol in 375 parts of trichloromethane was acidified with gaseous hydrogen chloride at room temperature. Then there were added dropwise 10.6 parts of thionyl chloride at room temperature. Upon completion, stirring was continued first for 30 minutes at reflux and further for 30 minutes at room temperature. The reaction mixture was evaporated. The residue was taken up a few times in methylbenzene and the latter was evaporated each time. The residue was stirred for 1 hour in 2,2'-oxybispropane. The product was filtered off, washed with 2,2'-oxybispropane and dried in vacuo overnight, yielding 13.5 parts of 1-[4-(chloromethyl)phenyl]-1H-imidazole monohydrochloride (intermediate 20).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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